molecular formula C9H12N2O6 B1682114 Uridine CAS No. 58-96-8

Uridine

Cat. No. B1682114
CAS RN: 58-96-8
M. Wt: 244.2 g/mol
InChI Key: DRTQHJPVMGBUCF-XVFCMESISA-N
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Description

Uridine is a uracil nucleoside, specific for RNA sequence. It is present in blood, seminal fluid, and cerebrospinal fluid. Uridine is synthesized in living organisms by de novo and salvage pathways .


Synthesis Analysis

Uridine is synthesized in living organisms through de novo and salvage pathways . A study on the synthesis and conformational analysis of fluorinated uridine analogues provides insight into a neighboring-group participation mechanism . Uridine also plays a pivotal role in glycogen synthesis through the formation of uridine diphosphate glucose, which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .


Molecular Structure Analysis

Uridine has the molecular formula C9H12N2O6 and a molecular weight of 244.2014 .


Chemical Reactions Analysis

Uridine plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose, which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Scientific Research Applications

1. Role in Biochemistry and Biological Effects

Uridine, a pyrimidine nucleoside, is crucial in RNA synthesis, glycogen formation, and biomembrane construction. It is present in human plasma in higher quantities than other purine and pyrimidine nucleosides, indicating its significant role in endogenous pyrimidine synthesis. Uridine impacts various organs, including reproductive organs, the central and peripheral nervous systems, and the liver. It has clinical applications as a protective agent against the adverse effects of certain chemotherapy drugs like 5-fluorouracil. Plasma uridine concentrations can be influenced by several factors, such as ATP and UDP-glucose consumption, uridine uptake by cells, intestinal absorption, and synthesis of certain biochemicals (Yamamoto et al., 2011).

2. Bioavailability and Therapeutic Potential

Studies have shown that uridine's therapeutic use, like in hereditary orotic aciduria and disorders caused by mitochondrial dysfunction, has been historically limited by poor bioavailability. However, a nutritional supplement containing nucleosides, NucleomaxX®, was found to significantly increase plasma uridine to levels that could ameliorate mitochondrial toxicity (Weinberg et al., 2011).

3. Microbial Production of Uridine

Metabolic engineering of Escherichia coli has been explored for high-yield uridine production. Through genetic modifications, including the integration of genes from Bacillus subtilis and the knockout of certain catabolism-related genes, significant improvements in uridine production were achieved. This approach could be a promising method for industrial uridine production (Wu et al., 2018).

4. Therapeutic Modulation of Inflammation

Uridine has shown potential as a therapeutic modulator of inflammation. In a study, intracolonic administration of uridine in mice significantly reduced the severity of colitis and alleviated macroscopic and microscopic signs of the disease. Uridine treatment also led to a reduction in proinflammatory cytokines and myeloperoxidase activities, suggesting its potential in treating inflammatory bowel disease (Jeengar et al., 2017).

5. Uridine Homeostatic Disorder and DNA Damage

Research has indicated that uridine homeostatic disorder can lead to DNA damage and potentially increase the risk of tumorigenesis. A study using murine models found that disruption of uridine phosphorylase led to increased spontaneous tumorigenesis and DNA damage. This suggests that while uridine is generally considered safe, its homeostatic imbalance could have carcinogenic implications (Cao et al., 2016).

6. Uridine in Neurological Disorders

Uridine's role in neurological disorders has been explored, revealing its potential in neuroprotection and modulation of neurotransmitters. It has been studied for its anticonvulsant properties, selective control of nucleoside incorporation in experimental epilepsy, and influence on dopamine release and receptor expression in brain regions related to epilepsy (Roberts et al., 1974; Wang et al., 2018).

Safety And Hazards

Uridine is not considered a hazardous substance. In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Uridine has been found to have potential therapeutic applications. It promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects . Furthermore, the synthesized uridine derivatives demonstrated increased medicinal activity and high potential for future antimicrobial/anticancer agents .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
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InChI Key

DRTQHJPVMGBUCF-XVFCMESISA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
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Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
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Molecular Formula

C9H12N2O6
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DSSTOX Substance ID

DTXSID40891555
Record name Uridine
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Molecular Weight

244.20 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
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Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
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Product Name

Uridine

CAS RN

58-96-8, 69-75-0
Record name Uridine
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Record name Uridine
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Melting Point

163 °C
Record name Uridine
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Record name Uridine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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